(2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine

Chiral resolution Enantiomeric excess Asymmetric synthesis building block

(2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine (CAS 2248188-35-2) is a chiral primary amine belonging to the β-methylphenethylamine class, characterized by a 4-methoxyphenyl substituent and a defined (S)-stereocenter at the β-carbon. Its molecular formula is C₁₁H₁₇NO with a molecular weight of 179.26 g/mol, and it exhibits a computed XLogP3 of 2, a topological polar surface area of 35.3 Ų, one hydrogen bond donor, and two hydrogen bond acceptors.

Molecular Formula C11H17NO
Molecular Weight 179.263
CAS No. 2248188-35-2
Cat. No. B2366247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine
CAS2248188-35-2
Molecular FormulaC11H17NO
Molecular Weight179.263
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)OC)CN
InChIInChI=1S/C11H17NO/c1-9(8-12)7-10-3-5-11(13-2)6-4-10/h3-6,9H,7-8,12H2,1-2H3/t9-/m0/s1
InChIKeyJXRFSKNSANGNGB-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Quality Guide to (2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine (CAS 2248188-35-2): What You Need to Know Before Ordering This Chiral Building Block


(2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine (CAS 2248188-35-2) is a chiral primary amine belonging to the β-methylphenethylamine class, characterized by a 4-methoxyphenyl substituent and a defined (S)-stereocenter at the β-carbon [1]. Its molecular formula is C₁₁H₁₇NO with a molecular weight of 179.26 g/mol, and it exhibits a computed XLogP3 of 2, a topological polar surface area of 35.3 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [2]. The compound is supplied at a certified purity of 95.0% (Enamine EN300-6506847) and serves as a chiral intermediate for asymmetric synthesis in medicinal chemistry programs targeting neurological indications [1].

Why You Cannot Substitute (2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine with the Racemate, (R)-Enantiomer, or Des-Methoxy Analog


Substituting (2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine (CAS 2248188-35-2) with its racemic mixture (CAS 23014-82-6) or the (R)-enantiomer (CAS 2248173-05-7) is not functionally equivalent because the defined (S)-stereocenter dictates the three-dimensional orientation of the primary amine and the β-methyl group, which are critical pharmacophoric elements in target engagement for CNS receptors and enzymes [1]. Replacing this compound with des-methoxy analogs such as β-methylphenethylamine (BMPEA, CAS 582-22-9) or (2S)-2-phenylpropan-1-amine (CAS 17596-79-1) eliminates the 4-methoxy substituent, which contributes a hydrogen bond acceptor, alters lipophilicity (ΔXLogP3 ≈ 0.2–0.5 units), and modulates electronic properties of the aromatic ring—each of which impacts binding pose, selectivity, and metabolic stability in structure-activity relationship (SAR) campaigns [2]. Likewise, the positional isomer 4-methoxyamphetamine (PMA, CAS 64-13-1), in which the amine resides at the α-carbon rather than the terminal position, produces a fundamentally different pharmacological profile (serotonin release vs. potential TAAR1 or sigma modulation) and cannot serve as a surrogate in programs requiring the β-methylpropan-1-amine scaffold [3].

Quantitative Differentiation Evidence for (2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine (CAS 2248188-35-2) vs. Its Closest Analogs


Defined (S)-Stereochemistry at the β-Carbon: Enantiopurity vs. Racemate

(2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine (CAS 2248188-35-2) possesses a defined (S)-stereocenter at the β-carbon (Defined Atom Stereocenter Count = 1), distinguishing it from the racemic mixture (CAS 23014-82-6) which has an Undefined Atom Stereocenter Count. Both products are supplied at 95.0% purity by their respective vendors, but the (S)-enantiomer delivers 100% of the desired stereoisomer, while the racemate contains an equimolar mixture of (S)- and (R)-enantiomers, effectively providing only 50% of the target stereoisomer per unit mass [1]. Patented asymmetric synthetic methods (e.g., WO2015159170A2) enable production of this single enantiomer with high chiral purity via imine formation with enantiopure α-methylbenzylamine [2].

Chiral resolution Enantiomeric excess Asymmetric synthesis building block

Lipophilicity Modulation by the 4-Methoxy Substituent: Computational LogP Comparison

The 4-methoxy substituent on the aromatic ring of (2S)-3-(4-methoxyphenyl)-2-methylpropan-1-amine contributes an additional hydrogen bond acceptor and modulates lipophilicity relative to the unsubstituted analog. The computed XLogP3 for the target compound is 2.0, compared to 1.8 for β-methylphenethylamine (BMPEA, CAS 582-22-9), representing a ΔXLogP3 of +0.2 units [1][2]. This modest increase in lipophilicity, combined with the addition of a second hydrogen bond acceptor (HBA count increases from 1 to 2), is consistent with class-level SAR observations that 4-methoxy substitution on phenylalkylamines enhances passive membrane permeability and modulates binding pose within hydrophobic receptor pockets, which can be advantageous for CNS-targeted programs [3].

Lipophilicity XLogP3 Blood-brain barrier permeability prediction CNS drug design

Positional Isomerism: β-Methylpropan-1-amine Scaffold vs. α-Methyl (Amphetamine) Scaffold

The target compound features the amine at the terminal (1-) position of the propane chain with a β-methyl substituent (i.e., 3-(4-methoxyphenyl)-2-methylpropan-1-amine), distinguishing it from the positional isomer 4-methoxyamphetamine (PMA, CAS 64-13-1) in which the amine is at the 2-position (α-carbon) of the propane chain. This positional isomerism is known at the class level to produce divergent pharmacological profiles: β-methylphenethylamines act as agonists at the trace amine-associated receptor 1 (TAAR1) , whereas α-methyl-substituted amphetamines including PMA function as potent serotonin-releasing agents acting at SERT with serotonergic effects [1]. The β-methylpropan-1-amine scaffold thus offers a differentiated pharmacodynamic starting point for programs seeking to avoid amphetamine-like abuse liability or serotonergic toxicity while retaining CNS activity [2].

Positional isomer TAAR1 agonism Sigma receptor selectivity Scaffold hopping

Purity and Analytical Documentation: Batch-Level Quality Assurance vs. Uncharacterized Racemate

The (2S)-enantiomer from Enamine (EN300-6506847) is supplied with a certified purity of 95.0% and is priced at $2,071.00 per 2.5 g, reflecting the cost of asymmetric synthesis and chiral resolution [1]. The racemic version (CAS 23014-82-6) from Bidepharm is also specified at 95% purity, with batch QC data (NMR, HPLC, GC) provided . Both forms achieve comparable chemical purity; the procurement decision therefore hinges on whether the end-use requires a defined single enantiomer. For chiral lead optimization or enantioselective catalysis, the (S)-enantiomer eliminates the need for in-house chiral resolution, saving an estimated 1–2 synthetic steps and associated yield losses (typically 30–50% yield per resolution step in class-level experience) [2].

Chemical purity Certificate of Analysis QC batch data Reproducibility

Optimal Application Scenarios for (2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine Based on Procurement-Relevant Evidence


Enantioselective CNS Lead Optimization Requiring Defined (S)-Stereochemistry

Medicinal chemistry programs developing CNS-penetrant small molecules where the (S)-configuration at the β-carbon is critical for target engagement—such as sigma receptor ligands, TAAR1 modulators, or GPCR-targeted phenylalkylamines—should select this compound over the racemate. The defined (S)-stereocenter (Defined Atom Stereocenter Count = 1) ensures that SAR data are not confounded by the presence of the (R)-enantiomer, which may exhibit divergent binding affinity, functional activity, or off-target effects [1]. The compound's computed XLogP3 of 2 and TPSA of 35.3 Ų place it within favorable CNS drug-like property space, supporting its use as a scaffold for blood-brain barrier penetrant candidates [2].

Asymmetric Synthesis of N-Substituted Derivatives via Reductive Amination

The terminal primary amine of (2S)-3-(4-methoxyphenyl)-2-methylpropan-1-amine makes it a versatile chiral building block for reductive amination with aldehydes or ketones, producing N-alkylated or N-arylated derivatives while preserving the (S)-stereocenter. This synthetic route has been generically described in patent literature (WO2015159170A2) for analogous chiral amines, enabling access to libraries of enantiopure secondary and tertiary amines for SAR expansion [3]. The racemic starting material would generate inseparable diastereomeric mixtures in subsequent N-substitution steps if an additional chiral center is introduced, complicating purification and biological interpretation.

Scaffold-Hopping from Amphetamine-Based Chemotypes to β-Methylpropan-1-amines

For programs seeking to distance lead series from the abuse liability and serotonergic toxicity profile associated with the amphetamine (α-methylphenethylamine) scaffold, (2S)-3-(4-methoxyphenyl)-2-methylpropan-1-amine offers a positional isomer scaffold where the amine is relocated to the terminal carbon [4]. The β-methylpropan-1-amine framework is class-associated with TAAR1 agonism rather than SERT substrate activity, providing a mechanistically differentiated starting point for CNS indications including neuropsychiatric and neurodegenerative disorders. This scaffold hop retains the 4-methoxyphenyl pharmacophore while altering the amine geometry, which can decouple desired CNS activity from undesired stimulant effects [5].

Procurement of Pre-Resolved Chiral Intermediate to Bypass In-House Resolution

When project timelines are constrained and in-house chiral resolution capabilities are limited, procuring the pre-resolved (2S)-enantiomer (CAS 2248188-35-2, Enamine EN300-6506847, 95.0% purity) eliminates the need for diastereomeric salt formation, chiral chromatography, or enzymatic resolution steps that typically incur 30–50% material loss and require 1–2 weeks of additional lead time [6]. This is particularly relevant for hit-to-lead and lead optimization stages where rapid SAR cycles depend on timely delivery of pure enantiomeric building blocks. The (R)-enantiomer (CAS 2248173-05-7) is separately available for programs requiring the opposite configuration, supporting matched-pair enantiomer SAR studies .

Quote Request

Request a Quote for (2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.